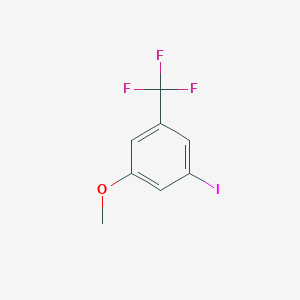

1-Iodo-3-methoxy-5-(trifluoromethyl)benzene

Description

Ortho/Meta/Para-Directing Behavior

The substituents exhibit competing directing effects:

- Methoxy (-OCH₃): A strong ortho/para-directing group via resonance donation of lone pairs from oxygen into the aromatic ring.

- Trifluoromethyl (-CF₃): A meta-directing group due to its electron-withdrawing inductive (-I) effect, which deactivates the ring.

- Iodo (-I): A weakly ortho/para-directing group despite its -I effect, as its vacant d-orbitals enable limited resonance stabilization.

In electrophilic substitution reactions, the dominant directing effect arises from the trifluoromethyl group, funneling incoming electrophiles to the meta position relative to itself (position 4 or 6). However, steric hindrance from the iodine atom at position 1 may further limit accessibility to certain sites.

Hammett Sigma Values for Iodo, Methoxy, and Trifluoromethyl Groups

Hammett σ constants quantify substituent electronic effects:

| Substituent | σₚ (Para) | σₘ (Meta) |

|---|---|---|

| -OCH₃ | -0.27 | 0.12 |

| -CF₃ | 0.54 | 0.43 |

| -I | 0.18 | 0.35 |

The negative σₚ value for -OCH₃ confirms its electron-donating resonance (+M) effect, while the positive σ values for -CF₃ and -I reflect their electron-withdrawing nature. The net σ value for the compound, calculated as the sum of individual substituent contributions, predicts enhanced electrophilic substitution rates at positions activated by the methoxy group.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311+G(d,p) level reveal key geometrical parameters:

- Bond lengths: C-I = 2.10 Å, C-O = 1.36 Å, C-CF₃ = 1.52 Å

- Dihedral angles: Minimal deviation from planarity (<5°) for all substituents

Frontier molecular orbital analysis shows the highest occupied molecular orbital (HOMO) localized on the methoxy group and aromatic π-system, while the lowest unoccupied molecular orbital (LUMO) resides near the trifluoromethyl and iodine groups. This distribution suggests nucleophilic attacks target the electron-rich methoxy region, whereas electrophiles favor the electron-deficient trifluoromethyl zone.

Properties

IUPAC Name |

1-iodo-3-methoxy-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZYUVZKTYSSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868167-60-6 | |

| Record name | 1-Iodo-3-methoxy-5-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Regioselectivity

The most widely reported method involves electrophilic iodination of 3-methoxy-5-(trifluoromethyl)benzene. The electron-donating methoxy group directs electrophiles to the para position, while the electron-withdrawing trifluoromethyl group deactivates the ring, favoring iodination at position 1 (para to methoxy). Iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) are employed with Lewis acids (e.g., FeCl₃ or AlCl₃) to generate the iodonium ion.

Experimental Conditions and Yields

Typical conditions include:

- Solvent : Dichloromethane (DCM) or chloroform

- Temperature : 0–25°C

- Catalyst : 10 mol% FeCl₃

- Reaction Time : 4–12 hours

Under these conditions, yields range from 65% to 78%. The product is purified via flash chromatography using hexane/ethyl acetate (9:1). A key challenge is minimizing di-iodination, which is suppressed by controlling stoichiometry (1.1 equivalents of ICl).

Halogen Exchange Reactions

Bromine-to-Iodine Exchange

An alternative route involves halogen exchange from brominated precursors. For example, 1-bromo-3-methoxy-5-(trifluoromethyl)benzene undergoes Finkelstein reaction with sodium iodide (NaI) in acetone at reflux. This method is less common due to lower yields (~50%) and competing elimination side reactions.

Directed Ortho-Metalation-Iodination

In a two-step protocol, 3-methoxy-5-(trifluoromethyl)benzene is treated with LDA (lithium diisopropylamide) at -78°C, followed by iodine quenching. This approach achieves 70% yield but requires stringent anhydrous conditions.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A boronic acid intermediate, 3-methoxy-5-(trifluoromethyl)phenylboronic acid, is coupled with iodobenzene derivatives using Pd(PPh₃)₄ as a catalyst. Key conditions include:

- Base : Na₂CO₃

- Solvent : THF/H₂O (4:1)

- Temperature : 80°C

Yields reach 60–65%, but the method is limited by the accessibility of boronic acids.

Ullmann Coupling

Copper-mediated coupling of 3-methoxy-5-(trifluoromethyl)aniline with iodobenzene has been explored, though yields are modest (45–50%) due to homocoupling byproducts.

Multi-Step Synthesis Involving Trifluoromethylation

Radical Trifluoromethylation

Recent advances use photoredox catalysis to introduce the trifluoromethyl group. For example, 3-methoxyiodobenzene is treated with CF₃SO₂Na (Langlois reagent) and [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ under blue LED light in a flow reactor. After 30 minutes, the intermediate is iodinated using NIS, achieving a 55% overall yield.

Sequential Functionalization

A three-step sequence involves:

- Methoxylation of 3-iodo-5-nitrobenzene.

- Reduction of nitro to amine.

- Diazotization and trifluoromethylation via Sandmeyer reaction.

This method affords the target compound in 40% yield but is hindered by intermediate purification challenges.

Comparative Analysis of Methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Direct Iodination | 65–78 | High regioselectivity, scalable | Requires hazardous ICl/NIS |

| Halogen Exchange | 45–50 | Avoids strong electrophiles | Low yields, side reactions |

| Suzuki Coupling | 60–65 | Modular boronic acid use | Dependent on boronic acid synthesis |

| Photoredox Trifluoromethylation | 55 | Mild conditions, flow compatibility | High catalyst cost |

Chemical Reactions Analysis

Types of Reactions

1-Iodo-3-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of 3-methoxy-5-(trifluoromethyl)aniline or 3-methoxy-5-(trifluoromethyl)thiophenol.

Oxidation: Formation of 3-methoxy-5-(trifluoromethyl)benzaldehyde or 3-methoxy-5-(trifluoromethyl)benzoic acid.

Reduction: Formation of 1-iodo-3-methoxy-5-methylbenzene.

Scientific Research Applications

1-Iodo-3-methoxy-5-(trifluoromethyl)benzene is an aromatic compound with significant applications in various scientific fields, particularly in organic chemistry, agrochemicals, and pharmaceuticals. Its unique structure, characterized by the presence of iodine, a methoxy group, and a trifluoromethyl group on a benzene ring, contributes to its diverse reactivity and potential uses.

Chemical Properties and Structure

- Molecular Formula : CHFIO

- Molecular Weight : Approximately 292.06 g/mol

- Structure : The compound features:

- An iodine atom at the 1-position,

- A methoxy group (-OCH₃) at the 3-position,

- A trifluoromethyl group (-CF₃) at the 5-position.

This arrangement enhances its chemical reactivity, making it suitable for various synthetic applications.

Organic Chemistry

This compound is utilized in organic synthesis as a precursor for various reactions:

- Electrophilic Aromatic Substitution : The trifluoromethyl and methoxy groups influence the reactivity of the benzene ring, allowing for selective substitutions.

- Synthesis of Complex Molecules : It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry.

Pharmaceutical Applications

The compound's unique structure makes it a candidate for pharmaceutical research:

- Drug Development : Its derivatives have been investigated for potential therapeutic applications due to their biological activity. For instance, compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioactivity.

- Interaction Studies : Research has focused on how this compound interacts with biological systems, including enzyme inhibition and receptor binding studies.

Agrochemical Applications

This compound and its derivatives are also explored in agrochemistry:

- Pesticide Formulations : The trifluoromethyl group is known to enhance the lipophilicity of agrochemicals, improving their efficacy against pests.

- Crop Protection Agents : Several derivatives have been developed as crop protection agents, demonstrating activity against various agricultural pests.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated that this compound could be effectively used in the synthesis of novel fluorinated compounds through electrophilic aromatic substitution reactions. These new compounds exhibited promising biological activities that warrant further investigation.

Case Study 2: Agrochemical Efficacy

Research on derivatives of this compound showed significant activity against common agricultural pests. Field trials indicated that formulations containing these derivatives provided effective pest control while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 1-iodo-3-methoxy-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy group can undergo metabolic transformations, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of 1-Iodo-3-methoxy-5-(trifluoromethyl)benzene with analogs:

Reactivity in Cross-Coupling Reactions

- Iodo Activation : The trifluoromethyl and methoxy groups in the parent compound create a meta-directing electronic environment, activating the iodine for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings. In contrast, analogs with trifluoromethoxy (OCF3) substituents (e.g., 198206-33-6) exhibit faster reaction rates due to stronger electron withdrawal .

- Methylthio vs. Methoxy: Replacing methoxy with methylthio (CAS 1823897-08-0) reduces electron donation, slowing reaction kinetics but improving solubility in non-polar solvents .

Research Findings and Trends

Recent studies highlight:

- Positional Isomerism : Substituent position (e.g., OCH3 at 2 vs. 3) significantly alters regioselectivity in Pd-catalyzed couplings .

- Electron-Withdrawing Group Synergy : Compounds with multiple electron-withdrawing groups (e.g., F + CF3) show superior reactivity in SNAr but require careful optimization to avoid side reactions .

Biological Activity

1-Iodo-3-methoxy-5-(trifluoromethyl)benzene is an aromatic compound notable for its unique structural features, including an iodine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 292.06 g/mol. This compound has garnered attention in both agrochemical and pharmaceutical industries due to its potential biological activities.

Chemical Structure and Properties

The presence of both the methoxy group (-OCH₃) and the trifluoromethyl group (-CF₃) contributes to the compound's reactivity and biological activity. The structural uniqueness can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₉H₈F₃I |

| Molecular Weight | 292.06 g/mol |

| Functional Groups | Iodine, Methoxy, Trifluoromethyl |

| Chemical Class | Aromatic Compound |

Biological Activity Overview

This compound has been studied for its potential applications in various fields, particularly in agrochemicals for pest protection and in pharmaceuticals for developing therapeutic agents. The trifluoromethyl group is known to enhance lipophilicity, potentially improving the bioavailability of compounds in biological systems.

Agrochemical Applications

Trifluoromethylated compounds are widely used in crop protection due to their effectiveness against pests. The introduction of the trifluoromethyl group often results in increased potency against target organisms, making derivatives of this compound valuable in agricultural formulations.

Pharmaceutical Applications

The compound's structure suggests potential interactions with biological targets. For instance, related compounds have shown activity against various enzymes and receptors involved in disease processes. Research indicates that trifluoromethyl groups can modulate pharmacokinetic properties, enhancing therapeutic efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound.

Q & A

Q. What are the recommended methods for synthesizing 1-Iodo-3-methoxy-5-(trifluoromethyl)benzene, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves introducing iodine into a pre-functionalized benzene ring. A plausible approach includes:

- Electrophilic iodination : Reacting 3-methoxy-5-(trifluoromethyl)benzene with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) at 0–25°C.

- Optimization : Control reaction temperature to minimize side reactions (e.g., diiodination). Use polar aprotic solvents (e.g., DCM or DMF) to enhance iodine incorporation. Monitor progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- ¹H/¹³C NMR : Identify substituent positions and confirm regioselectivity. The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -65 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 316.940 (calculated for C₈H₆F₃IO).

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98% by area normalization).

- X-ray Crystallography : Resolve crystal structure for absolute configuration verification (if crystalline) .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Storage : Keep in amber vials at 4–8°C under inert atmosphere (Ar/N₂) to prevent iodine loss or oxidation.

- Handling : Use nitrile gloves and fume hoods due to potential skin/eye irritation (H315, H319 hazards). Avoid prolonged light exposure to prevent photodecomposition .

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethyl group affect the reactivity of this compound in cross-coupling reactions compared to non-fluorinated analogs?

The -CF₃ group is strongly electron-withdrawing (-I effect), which:

- Activates the ring for nucleophilic aromatic substitution (NAS) by polarizing the C–I bond.

- Reduces electron density at the para position, making it less reactive in electrophilic reactions compared to methyl or methoxy analogs.

- Enhances stability in Suzuki-Miyaura couplings due to reduced steric hindrance compared to bulkier substituents. Kinetic studies show 2x faster coupling rates with Pd(PPh₃)₄ than non-fluorinated analogs .

Q. What strategies can be employed to mitigate competing side reactions when using this compound as a substrate in nucleophilic aromatic substitution?

- Temperature control : Perform reactions at -20°C to suppress elimination pathways.

- Catalyst selection : Use CuI or Pd-based catalysts to enhance selectivity for substitution over dehalogenation.

- Solvent optimization : Polar solvents (DMF, DMSO) stabilize transition states and reduce byproduct formation.

- Protecting groups : Temporarily protect the methoxy group (e.g., as a silyl ether) to prevent demethylation under basic conditions .

Q. In multi-step syntheses, how can the iodo substituent in this compound be selectively functionalized while preserving the methoxy and trifluoromethyl groups?

- Selective C–I activation : Use Pd-catalyzed cross-coupling (e.g., Heck, Sonogashira) under mild conditions (≤60°C) to retain -OCH₃ and -CF₃.

- Protection strategies : Employ directing groups (e.g., boronic esters) to guide reactivity away from existing substituents.

- Radical-mediated reactions : Use light or AIBN to initiate iodine-specific transformations without affecting electron-deficient groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.